molecular formula C14H18N2O4 B1677394 Mofoxime CAS No. 29936-79-6

Mofoxime

Cat. No.: B1677394
CAS No.: 29936-79-6
M. Wt: 278.30 g/mol
InChI Key: JIFQTCBNOSCGJR-RVDMUPIBSA-N
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Description

Mofoxime is a phenoxyalkylcarboxylic acid derivative patented by Orchimed S. A. as a neurotropic and anti-inflammatory compound . Its molecular formula is C14H18N2O4, and it has a molecular weight of 278.3037 . The compound is known for its potential therapeutic applications, particularly in the field of neurology and inflammation.

Preparation Methods

The preparation of Mofoxime involves several synthetic routes. One common method includes the reaction of phenoxyacetic acid with morpholine in the presence of an oxidizing agent to form the oxime derivative . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Mofoxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mofoxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Mofoxime involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and neurological processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may influence the production of inflammatory mediators and neurotransmitters .

Comparison with Similar Compounds

Mofoxime can be compared with other phenoxyalkylcarboxylic acid derivatives, such as:

    Pralidoxime: Used as an antidote for organophosphate poisoning.

    Obidoxime: Another antidote for organophosphate poisoning with a similar structure.

    TMB-4: A compound with neuroprotective properties.

What sets this compound apart is its unique combination of neurotropic and anti-inflammatory effects, making it a promising candidate for therapeutic applications in neurology and inflammation .

Properties

CAS No.

29936-79-6

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H18N2O4/c1-11(15-18)12-2-4-13(5-3-12)20-10-14(17)16-6-8-19-9-7-16/h2-5,18H,6-10H2,1H3/b15-11+

InChI Key

JIFQTCBNOSCGJR-RVDMUPIBSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCOCC2

SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCOCC2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCOCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mofoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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